molecular formula C21H14Cl2N2O2 B3010044 (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 341964-38-3

(3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3010044
CAS No.: 341964-38-3
M. Wt: 397.26
InChI Key: ZOCQYEWRDLKSLZ-HIXSDJFHSA-N
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Description

The compound (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one belongs to the indol-2-one family, characterized by a bicyclic structure comprising an indole fused with a ketone group. Its unique substituents—a (2,6-dichlorophenyl)methoxyimino group at position 3 and a phenyl group at position 1—impart distinct electronic and steric properties. The 2,6-dichlorophenyl moiety introduces strong electron-withdrawing effects, which may enhance stability and influence intermolecular interactions .

Properties

IUPAC Name

(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c22-17-10-6-11-18(23)16(17)13-27-24-20-15-9-4-5-12-19(15)25(21(20)26)14-7-2-1-3-8-14/h1-12H,13H2/b24-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCQYEWRDLKSLZ-HIXSDJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=C(C=CC=C4Cl)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N\OCC4=C(C=CC=C4Cl)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the phenyl group and the dichlorophenyl moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group.

Scientific Research Applications

(3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets in biological systems. This interaction can affect various pathways, such as enzyme activity or receptor binding. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogues differ in substituent type, position, and electronic effects:

Compound Substituent Type Position Electronic Effects Key References
Target Compound (2,6-Dichlorophenyl)methoxyimino C3 Strong electron-withdrawing (Cl at 2,6)
(3E)-3-{[(3-Methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one (3-Methylphenyl)methoxyimino C3 Electron-donating (methyl)
(3E)-3-[(3-Chloro-4-methylphenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one (3-Chloro-4-methylphenyl)imino C3 Moderate electron-withdrawing (Cl)
1-Allyl-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one (3,4-Dichlorophenyl)imino C3 Strong electron-withdrawing (Cl at 3,4)
(3E)-3-[(4-Methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one (4-Methoxyphenyl)imino C3 Electron-donating (methoxy)

Key Observations :

  • Electron-Donating Groups : Methoxy or methyl substituents (e.g., in ) increase electron density, which may improve solubility but reduce oxidative stability.

Reactivity Trends :

  • Chlorinated derivatives (e.g., target compound, ) exhibit lower reactivity in electrophilic substitution due to electron withdrawal, whereas methoxy-substituted analogues () are more prone to oxidation.

Stability and Environmental Impact

  • Thermal Stability : The electron-withdrawing 2,6-dichloro group may enhance thermal stability, as observed in chalcone isomers with similar substituents .
  • Environmental Persistence: Chlorinated aromatic systems (e.g., target compound, ) are typically more persistent in the environment than non-halogenated analogues, necessitating careful disposal .

Biological Activity

The compound (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological activities, particularly its role as an enzyme inhibitor and its implications in anti-inflammatory and anticancer research.

Structural Overview

The compound features an indole core with a methoxy-substituted imino group and a dichlorophenyl moiety. The structural arrangement suggests significant potential for biological interaction due to the presence of functional groups capable of participating in various biochemical reactions.

Synthesis Methods

Several synthetic routes have been explored to obtain this compound, highlighting its versatility for further functionalization. Some common methods include:

  • Condensation Reactions : Utilizing various aldehydes and ketones with indole derivatives to form imines.
  • Functional Group Modifications : Introducing methoxy and dichlorophenyl groups through electrophilic aromatic substitution or nucleophilic additions.

Enzyme Inhibition

Research indicates that this compound may exhibit significant enzyme inhibitory properties. Specifically, studies have suggested its potential as an inhibitor of enzymes involved in inflammatory pathways and cancer progression.

Key Findings :

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar compounds with dichlorophenyl substitutions have demonstrated enhanced activity against various pathogens.

Case Study :
A study on structurally related compounds indicated that dichloro substitutions often improve antibacterial potency against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower compared to their non-substituted counterparts.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
Indole-3-acetic acidIndole corePlant hormone; growth regulation
2,3-DihydroindoleIndole derivativePrecursor for various derivatives
1-Methyl-1H-indole-2-carboxylateIndole core with carboxylate groupVaries; often lower bioactivity

Future Directions

Given the initial promising results regarding the biological activity of this compound, further research is warranted. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : Modifying the structure to enhance potency and selectivity against specific targets.

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